

Application Note: Protocol for Stability Testing of RLA8, a Therapeutic Monoclonal Antibody

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Compound of Interest		
Compound Name:	RLA8	
Cat. No.:	B1193565	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

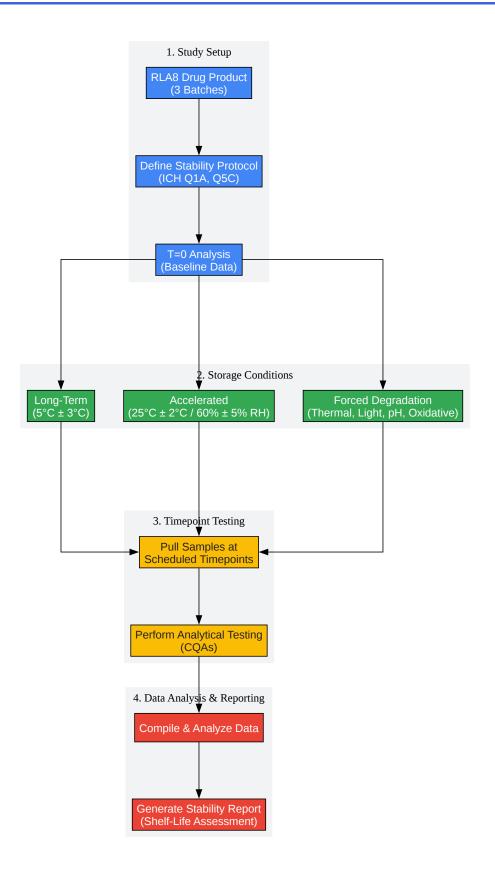
RLA8 is a recombinant humanized monoclonal antibody (mAb) designed for therapeutic use. Ensuring the stability of **RLA8** throughout its shelf-life is critical for its safety, efficacy, and quality. This document outlines a comprehensive stability testing protocol for **RLA8**, aligning with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for new drug products and ICH Q5C for biotechnological/biological products.[1][2][3] The protocol covers long-term, accelerated, and forced degradation studies to evaluate the physical, chemical, and biological stability of **RLA8**.[4][5][6]

Forced degradation studies are integral to the development of mAb therapeutics, aiding in manufacturability assessment, formulation development, and the establishment of stability-indicating methods.[4][5][6][7] These studies expose the mAb to harsh conditions to identify likely degradation pathways and characterize the resulting degradation products.[5][8]

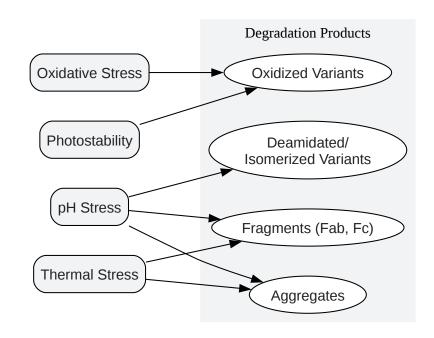
Experimental Design & Workflow

The stability program for **RLA8** is designed to monitor critical quality attributes (CQAs) over time under various environmental conditions. The overall workflow is depicted below.









RLA8 Native Monoclonal Antibody

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